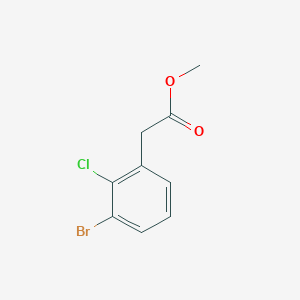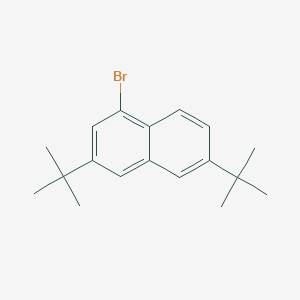
8-(4-Formylphenoxy)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Formylphenoxy)octanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Formylphenoxy)octanoic acid typically involves the reaction of 4-formylphenol with octanoic acid under specific conditions. One common method includes the esterification of 4-formylphenol with octanoic acid in the presence of a catalyst such as sulfuric acid, followed by hydrolysis to yield the desired product. Another approach involves the use of continuous flow ozonolysis of cardanol, which produces 8-(4-formylphenoxy)octanal as an intermediate, which can then be oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow techniques can enhance the efficiency and safety of the production process, minimizing the risk of side reactions and improving the overall yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Formylphenoxy)octanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 8-(4-Carboxyphenoxy)octanoic acid.
Reduction: 8-(4-Hydroxyphenoxy)octanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-(4-Formylphenoxy)octanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, particularly in the study of fatty acid metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and plasticizers
Wirkmechanismus
The mechanism of action of 8-(4-Formylphenoxy)octanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy group can interact with cellular membranes and proteins, potentially affecting their function. The octanoic acid chain can be metabolized by fatty acid oxidation pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenoxyacetic acid: Similar structure but with a shorter acetic acid chain.
8-(4-Formylphenoxy)octanoic acid methyl ester: A methyl ester derivative with similar properties but different reactivity.
4-Formylphenoxybutanoic acid: Similar structure with a butanoic acid chain instead of octanoic acid
Uniqueness
This compound is unique due to its longer octanoic acid chain, which imparts distinct physicochemical properties and potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
8-(4-formylphenoxy)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10,12H,1-6,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJIOUVVWOXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-(pyridin-4-yl)propanoic acid](/img/structure/B8263804.png)





![2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)





